molecular formula C17H15Cl4N3O2S B11980174 Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate CAS No. 303062-30-8

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate

Cat. No.: B11980174
CAS No.: 303062-30-8
M. Wt: 467.2 g/mol
InChI Key: NFQKLTYTGGYHPZ-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate is a complex organic compound with the molecular formula C17H15Cl4N3O2S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate typically involves multiple steps, including the reaction of benzyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-chloroaniline and thiophosgene under controlled conditions to yield the final product .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate apart from similar compounds is its specific substitution pattern and the presence of the 2-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Biological Activity

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate (commonly referred to as BTCE) is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure, featuring multiple chlorine atoms and a carbamate moiety, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and research findings associated with BTCE.

  • Molecular Formula : C17H15Cl4N3O2S
  • Molecular Weight : 467.2 g/mol
  • IUPAC Name : Benzyl N-[2,2,2-trichloro-1-[(2-chloroanilino)carbothioyl]amino]ethylcarbamate

BTCE exhibits its biological activity through interactions with various biomolecules. The compound can bind to specific enzymes and receptors, altering their activity and leading to diverse biological effects. The presence of chlorine atoms enhances its electrophilic character, potentially allowing it to interact with nucleophilic sites in proteins or nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : BTCE has been studied for its ability to inhibit proteases, which are crucial in various biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that BTCE may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anticancer Potential : The compound's structure suggests possible interactions with cancer-related pathways, warranting studies on its cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Proteases :
    • A study evaluated BTCE's inhibitory effects on SARS-CoV 3CL protease. The results indicated that BTCE could effectively inhibit the enzyme at micromolar concentrations.
    • IC50 Values : The compound demonstrated an IC50 value of approximately 3.20 μM against the protease, suggesting moderate potency compared to other known inhibitors .
  • Antimicrobial Screening :
    • In vitro assays were conducted to assess the antimicrobial efficacy of BTCE against various bacterial strains. Results indicated that BTCE exhibited significant antibacterial activity against Gram-positive bacteria.
    • Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
  • Cytotoxicity Assays :
    • Cytotoxicity assays performed on human cancer cell lines revealed that BTCE could induce apoptosis in a dose-dependent manner.
    • Cell viability assays indicated a reduction in viable cells at concentrations above 10 µM, with an observed increase in apoptotic markers .

Data Tables

Study TypeTargetIC50/MIC (µM/µg/mL)Observations
Protease InhibitionSARS-CoV 3CL3.20Moderate potency as an inhibitor
Antimicrobial ActivityGram-positive Bacteria10-50Significant antibacterial effects
CytotoxicityCancer Cell Lines>10Induced apoptosis in a dose-dependent manner

Properties

CAS No.

303062-30-8

Molecular Formula

C17H15Cl4N3O2S

Molecular Weight

467.2 g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C17H15Cl4N3O2S/c18-12-8-4-5-9-13(12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27)

InChI Key

NFQKLTYTGGYHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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